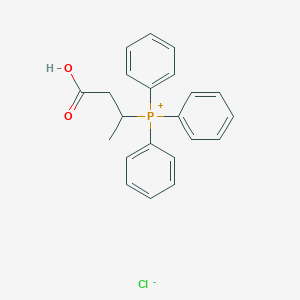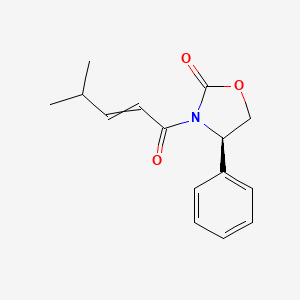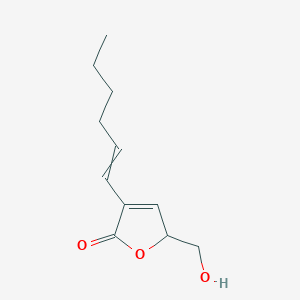
2,6-Dimethyl-1-propylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-propylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C10H16BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a propyl group at position 1, with bromide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-propylpyridin-1-ium bromide typically involves the quaternization of 2,6-dimethylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2,6-Dimethylpyridine+1-Bromopropane→2,6-Dimethyl-1-propylpyridin-1-ium bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated pyridinium salts.
Oxidation: N-oxide derivatives of the pyridinium salt.
Reduction: Corresponding amines.
科学的研究の応用
2,6-Dimethyl-1-propylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,6-Dimethyl-1-propylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfere with cancer cell proliferation by modulating signaling pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethylpyridine: The parent compound without the propyl and bromide groups.
1-Propylpyridinium Bromide: Similar structure but without the methyl groups at positions 2 and 6.
2,6-Dimethyl-1-butylpyridinium Bromide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
2,6-Dimethyl-1-propylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
469885-77-6 |
|---|---|
分子式 |
C10H16BrN |
分子量 |
230.14 g/mol |
IUPAC名 |
2,6-dimethyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C10H16N.BrH/c1-4-8-11-9(2)6-5-7-10(11)3;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
AQDREDNSNLLESG-UHFFFAOYSA-M |
正規SMILES |
CCC[N+]1=C(C=CC=C1C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

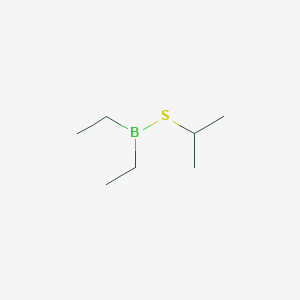
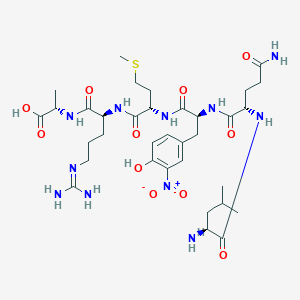
![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)


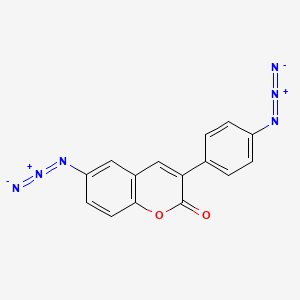
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
